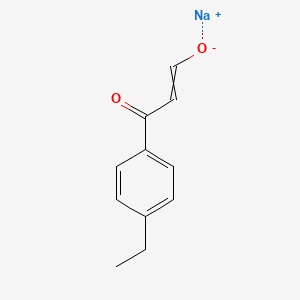
2-Bromo-3,5-dimethylbenzoic acid
Overview
Description
2-Bromo-3,5-dimethylbenzoic acid is a derivative of benzoic acid where two methyl groups are located at positions 3 and 5 . It has a molecular weight of 229.07 .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dimethylbenzoic acid involves photochemical radical bromination . This process is a key step in the synthesis of an alkyne-functionalized cyclophane . The synthesis also involves the use of hexamethylditin, CuI, and (±)-BINAP in DMF .Molecular Structure Analysis
The IUPAC name for 2-Bromo-3,5-dimethylbenzoic acid is 2-bromo-3,5-dimethylbenzoic acid . The InChI code is 1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Bromo-3,5-dimethylbenzoic acid is a powder . It has a melting point of 143-144°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: 2-Bromo-3,5-dimethylbenzoic acid serves as a starting material in various synthetic processes. For instance, it is used in the synthesis of 3,5-bis(aminomethyl)benzoic acid, a process involving bromination, azidonation, and reduction, which is considered cost-effective and suitable for commercialization (G. Yong, 2010).
- Crystal Structure Analysis: Research on the crystal structures of related compounds, like methyl 3,5-dimethylbenzoate, provides insights into molecular arrangements and interactions in the crystal lattice, contributing to the understanding of the material properties of derivatives of 2-Bromo-3,5-dimethylbenzoic acid (Ben Ebersbach, Wilhelm Seichter, M. Mazik, 2022).
Organic Chemistry and Reactions
- Development of Organic Compounds: 2-Bromo-3,5-dimethylbenzoic acid is instrumental in creating new organic compounds. It's involved in the preparation of 3-bromo-5-methyl- and 3-bromo-5-chloro-2-benzo[b]thienyl-lithium, leading to various carboxylic acids and derivatives (R. Dickinson, B. Iddon, 1971).
Biological and Pharmaceutical Research
- Biological Activity Studies: In the field of biochemistry and pharmaceuticals, derivatives of 2-Bromo-3,5-dimethylbenzoic acid, like the Cadmium (II) complex derived from Azo Ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid, are analyzed for their antifungal and antibacterial properties, contributing to the development of new medicinal compounds (Sudad A. Jaber, H. A. Kyhoiesh, Sajjad H. Jawad, 2021).
Material Science and Polymer Research
- Hyperbranched Polyesters: In material science, particularly in polymer chemistry, 2-Bromo-3,5-dimethylbenzoic acid is used in the synthesis of aliphatic-aromatic hyperbranched polyesters, which have applications in creating materials with specific structural and functional properties (Maurice Sepulchre, Marie‐Odile Sepulchre, J. Belleney, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that bromination at the benzylic position can occur via free radical reactions . The bromine atom can be replaced by a nucleophile, leading to various substitution reactions .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds can have various effects, such as inhibiting or activating certain enzymes or receptors, which can lead to changes in cellular function .
properties
IUPAC Name |
2-bromo-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNWKPSTJOTTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301188 | |
| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7697-33-8 | |
| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
